molecular formula C18H16NP B1366319 2-(Diphenylphosphino)aniline CAS No. 65423-44-1

2-(Diphenylphosphino)aniline

Cat. No. B1366319
CAS RN: 65423-44-1
M. Wt: 277.3 g/mol
InChI Key: WIJJGRVJLNMTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphino)aniline is an organic compound with the molecular formula C18H16NP . It is also known by other names such as 2-(Diphenylphosphino)anilin, 2-(Diphenylphosphino)benzenamine, and (2-Aminophenyl)diphenylphosphine .


Synthesis Analysis

The synthesis of 2-(Diphenylphosphino)aniline has been reported in various studies . For instance, the reaction of the asymmetric ligand 2-(diphenylphosphino)aniline with gold(I), silver(I), or copper(I) substrates in various molar ratios leads to the formation of different complexes .


Molecular Structure Analysis

The molecular structure of 2-(Diphenylphosphino)aniline is characterized by its molecular formula C18H16NP . Further details about its structure can be found in the references .


Chemical Reactions Analysis

The reaction of 2-(Diphenylphosphino)aniline with gold(I), silver(I), or copper(I) substrates in various molar ratios leads to the formation of different complexes . More details about these reactions can be found in the references .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Diphenylphosphino)aniline include a boiling point of 408.3±28.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and an enthalpy of vaporization of 66.0±3.0 kJ/mol . It also has a flash point of 200.7±24.0 °C .

Scientific Research Applications

Synthesis of Polynuclear Metal Complexes

2-(Diphenylphosphino)aniline is used in the synthesis of homo- and hetero-polynuclear coinage metal complexes. These complexes are formed with metals such as gold (I), silver (I), and copper (I) in various molar ratios, leading to a variety of compounds with potential applications in catalysis and materials science .

Optical Property Studies

The optical properties of the metal complexes derived from 2-(Diphenylphosphino)aniline have been studied. Understanding these properties is crucial for developing new materials for optoelectronic devices .

Crystal Structure Determination

2-(Diphenylphosphino)aniline is instrumental in forming complexes whose crystal structures can be determined by X-ray diffraction. This is essential for the characterization of new materials and for understanding their properties at the molecular level .

Non-Covalent Interaction Studies

The molecular structure of complexes involving 2-(Diphenylphosphino)aniline shows that the phenyl substituents are directed towards the coordinated molecule. This suggests that the ligand could stabilize additional non-covalent interactions, which is significant in the design of supramolecular structures .

Research and Development in Chemistry

2-(Diphenylphosphino)aniline is available for purchase for use in research and development within the chemical industry. Its availability facilitates ongoing research into its applications and properties .

Safety and Hazards

The safety data sheet for 2-(Diphenylphosphino)aniline indicates that it may form combustible dust concentrations in air. It is harmful if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-diphenylphosphanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJJGRVJLNMTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413256
Record name 2-(DIPHENYLPHOSPHINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65423-44-1
Record name 2-(DIPHENYLPHOSPHINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diphenylphosphino)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diphenylphosphino)aniline
Reactant of Route 2
Reactant of Route 2
2-(Diphenylphosphino)aniline
Reactant of Route 3
Reactant of Route 3
2-(Diphenylphosphino)aniline
Reactant of Route 4
Reactant of Route 4
2-(Diphenylphosphino)aniline
Reactant of Route 5
Reactant of Route 5
2-(Diphenylphosphino)aniline
Reactant of Route 6
Reactant of Route 6
2-(Diphenylphosphino)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.